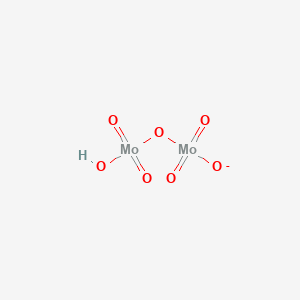

Hydrogen dimolybdate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrogen dimolybdate is a monovalent inorganic anion that consists of dimolybdic acid where one of the two OH groups has been deprotonated. It is a molybdenum oxoanion and a monovalent inorganic anion. It is a conjugate base of a dimolybdic acid. It is a conjugate acid of a dimolybdate(2-).

Aplicaciones Científicas De Investigación

1. Hydrogen Isotope Separation

Metal-organic frameworks (MOFs) have shown potential for efficient D2/H2 separation, crucial in scientific research, energy generation, and medical treatment. High-throughput screening of MOFs for D2/H2 separation has been reported, identifying top-ranked MOFs with the best selectivity and capacity for hydrogen isotopes separation. This could lead to more efficient industrial production of hydrogen isotopologues (Zhou, Vassallo, & Wu, 2020).

2. Hydrogen Production from Microorganisms

Phototrophic microorganisms such as microalgae and cyanobacteria are being explored for biohydrogen production. Although not yet widely used industrially due to low biomass yield, these microorganisms present an environmentally friendly alternative for hydrogen production. Modern photobioreactors and various immobilization matrices are being investigated to improve hydrogen production efficiency from these sources (Bolatkhan et al., 2019).

3. Hydrogen Storage Technologies

Research has focused on metal hydrides for hydrogen storage, particularly for future transport applications like automotive. Efforts to improve hydrogenation properties of these materials have been made, with Mg-based hydrides showing promise due to their high reversible hydrogen capacity. Improvements in kinetics, cycle life, and reduction of desorption temperature are areas of ongoing research (Sakintuna, Lamari-Darkrim, & Hirscher, 2007).

4. Molybdenum Carbide for Hydrogen Evolution

The synthesis and investigation of dimolybdenum carbide (Mo2C) nano-rods for hydrogen evolution reaction (HER) in both acidic and alkaline media have been explored. Mo2C nano-rods have shown competitive performance as a catalyst for HER, attributed to their porous structure and high electrical conductivity (Xiao et al., 2014).

5. High-Throughput Computational Screening for Water Splitting

High-throughput density functional theory (HT-DFT) studies have been used to screen perovskite compounds for thermochemical water splitting applications. This research aims to identify thermodynamically favorable materials for hydrogen production, with several promising compounds such as CeCoO3 and BiVO3 identified as new candidates for further exploration (Emery et al., 2016).

Propiedades

Nombre del producto |

Hydrogen dimolybdate |

|---|---|

Fórmula molecular |

HMo2O7- |

Peso molecular |

304.9 g/mol |

Nombre IUPAC |

hydroxy-(oxido(dioxo)molybdenio)oxy-dioxomolybdenum |

InChI |

InChI=1S/2Mo.H2O.6O/h;;1H2;;;;;;/q;+1;;;;;;;-1/p-1 |

Clave InChI |

GYPPOHOXBAIXMW-UHFFFAOYSA-M |

SMILES canónico |

O[Mo](=O)(=O)O[Mo](=O)(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide](/img/structure/B1241772.png)

![(8R,9S,13S,14R)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1241773.png)

![1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1241779.png)

![(8R,9S,13S,14R,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1241780.png)

![(5Z)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1241782.png)